![molecular formula C22H17NO5 B2768127 1'-(4-oxo-4H-chromene-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1448069-33-7](/img/structure/B2768127.png)

1'-(4-oxo-4H-chromene-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the McMurry coupling of a series of 4-oxo-4H-chromene-2-carbaldehydes afforded unusual chemoselective CH2–CH2 tethered bis-chromones . This methodology demonstrated a simple and efficient route for the synthesis of bis-chromones .Molecular Structure Analysis

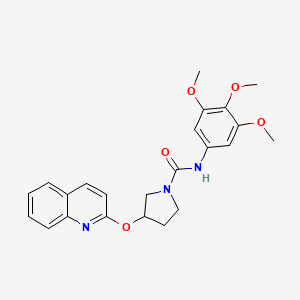

The molecular structure of this compound can be deduced from its name. It contains a chromene moiety, which is a heterocyclic compound that forms the core of many naturally occurring compounds. The “4-oxo” indicates the presence of a carbonyl group at the 4th position of the chromene ring. The “spiro[chroman-2,3’-pyrrolidin]-4-one” part suggests a spirocyclic structure involving a chroman ring and a pyrrolidin ring .Scientific Research Applications

Heterocyclic Synthesis

The compound’s spiro[chroman-2,3’-pyrrolidin] core provides an excellent starting point for constructing complex heterocyclic scaffolds. Multicomponent reactions (MCRs) involving this compound can lead to diverse products with high atom economy and environmental friendliness. Researchers have used it to synthesize chromeno[4,3-b]pyridine derivatives via three-component reactions, avoiding lengthy multistep processes .

Bis-Chromones

Unusual titanium-induced McMurry coupling of 4-oxo-4H-chromene-2-carbaldehydes has led to the synthesis of bis-chromones. These compounds exhibit interesting properties and may find applications in materials science or as molecular building blocks .

Furochromone Derivatives

Exploring the structure-activity relationship (SAR) of angular furochromone derivatives is crucial. Researchers have studied the effect of substitution patterns on the 2-position of the furan ring and the transformation of the carbaldehyde into hydrazone functionality. These insights contribute to drug design and optimization .

Enantioselective Synthesis

Ni(II)-bis(oxazoline) complexes and p-TSOH have been employed to form enantioenriched 4H-chromenes from ortho-quinone methides (o-QMs) and dicarbonyls. This method provides desired products with high enantioselectivity, opening avenues for chiral synthesis .

Antifungal Activity

Interestingly, a partially oxidized form of chromanone A—8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde—exhibited antifungal activity. It inhibited yeast virulence factors, including adherence to buccal epithelial cells and secretion of harmful compounds .

properties

IUPAC Name |

1'-(4-oxochromene-2-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO5/c24-16-11-20(27-18-7-3-1-5-14(16)18)21(26)23-10-9-22(13-23)12-17(25)15-6-2-4-8-19(15)28-22/h1-8,11H,9-10,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVDSNMXDJEPKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC(=O)C5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(4-oxo-4H-chromene-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-(Tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2768048.png)

![6-(4-Fluorophenyl)-2-[[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2768051.png)

![4-(Imidazo[1,2-a]pyridin-2-yl)benzene-1,2-diol](/img/structure/B2768060.png)

![N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2768061.png)

![3-(but-3-en-2-yl)-1-methyl-8-(p-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2768064.png)